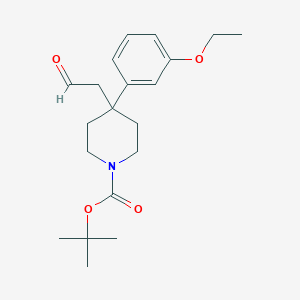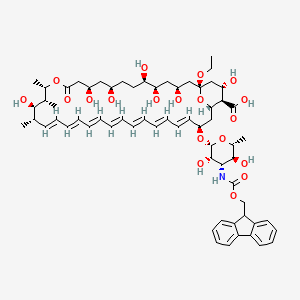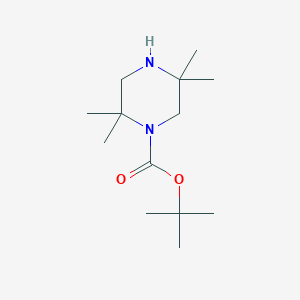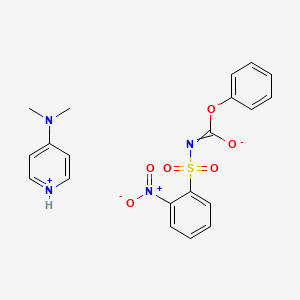
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide is a complex organic compound used as an intermediate in the synthesis of various chemical products. It is particularly noted for its role in the production of Monosulfuron, a sulfonylurea herbicide that inhibits the enzyme acetohydroxyacid synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide typically involves a multi-step process. One common method includes the reaction of 4-dimethylaminopyridine with 2-nitrobenzenesulfonyl chloride and phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in inhibiting specific enzymes.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme acetohydroxyacid synthase. This inhibition disrupts the biosynthesis of branched-chain amino acids, which is crucial for the growth and development of certain organisms. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A catalyst used in acylation reactions.
2-Nitrobenzenesulfonyl Chloride: A reagent used in sulfonylation reactions.
Phenyl Chloroformate: Used in the synthesis of carbamates and carbonates.
Uniqueness
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .
Properties
Molecular Formula |
C20H20N4O6S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N,N-dimethylpyridin-1-ium-4-amine;N-(2-nitrophenyl)sulfonyl-1-phenoxymethanimidate |
InChI |
InChI=1S/C13H10N2O6S.C7H10N2/c16-13(21-10-6-2-1-3-7-10)14-22(19,20)12-9-5-4-8-11(12)15(17)18;1-9(2)7-3-5-8-6-4-7/h1-9H,(H,14,16);3-6H,1-2H3 |
InChI Key |
OLQFAVSNPARMIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=[NH+]C=C1.C1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


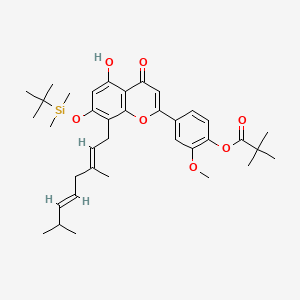
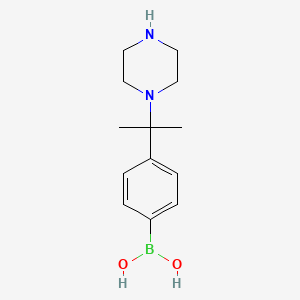

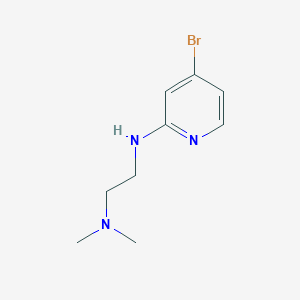


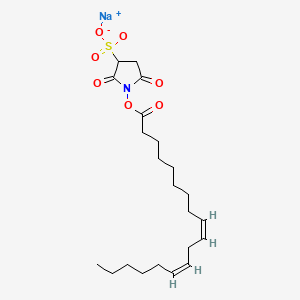
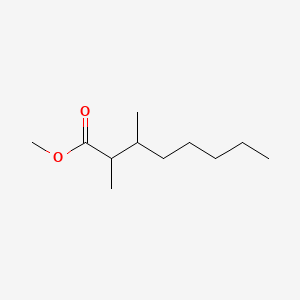
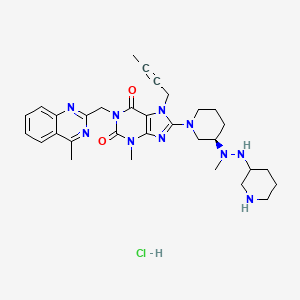
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
